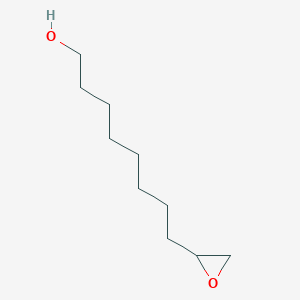
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the study of neurological disorders.
Mechanism of Action
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid functions as a non-transportable substrate for glutamate transporters, binding to the transporter and preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity. 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been shown to selectively inhibit EAAT1 and EAAT2, which are responsible for the majority of glutamate uptake in the brain.
Biochemical and Physiological Effects
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been shown to have significant effects on glutamate signaling in the brain. Inhibition of EAAT1 and EAAT2 leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity. This excitotoxicity has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has several advantages as a research tool. It is a potent and selective inhibitor of glutamate transporters, allowing for precise manipulation of glutamate signaling in the brain. Additionally, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid is stable and can be easily synthesized in large quantities.
However, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid also has several limitations. It is a non-transportable substrate for glutamate transporters, meaning that it does not accurately reflect the physiological function of these transporters. Additionally, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been shown to have off-target effects on other proteins, which can complicate data interpretation.
Future Directions
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has significant potential for future research in the field of neurological disorders. One possible direction is the development of more selective and potent inhibitors of glutamate transporters, which could lead to the development of novel therapeutics for various neurological disorders. Additionally, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid could be used to study the role of glutamate transporters in various animal models of neurological disorders, providing insight into the underlying mechanisms of these disorders. Finally, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid could be used in combination with other compounds to study the complex interactions between glutamate signaling and other neurotransmitter systems.
Synthesis Methods
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid is a synthetic compound that is typically produced through a multi-step synthesis process. The synthesis begins with the reaction of 4,4,4-trifluorobutylamine with ethyl oxalyl chloride to form ethyl 4,4,4-trifluorobutylcarbamate. This intermediate is then reacted with ethylene glycol to produce 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid.
Scientific Research Applications
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been widely used in scientific research as a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transport is critical for maintaining normal brain function. 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been shown to selectively inhibit the glutamate transporter EAAT1, which is primarily expressed in astrocytes, and EAAT2, which is primarily expressed in neurons. This inhibition leads to an increase in extracellular glutamate levels and can be used to study the role of glutamate transporters in various neurological disorders.
properties
IUPAC Name |
5-(4,4,4-trifluorobutylcarbamoyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO4/c11-10(12,13)4-1-5-14-8(15)6-2-3-7(18-6)9(16)17/h6-7H,1-5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGLGWDVHGOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)NCCCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)

![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)
![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)


![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
![3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6644675.png)
![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
![[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644698.png)